![molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4](/img/structure/B571982.png)

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Vue d'ensemble

Description

“6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a bromine atom at the 6th position and a tetrahydropyran ring at the 1st position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tetrahydropyran derivatives can undergo various reactions. For instance, they can undergo platinum-catalyzed hydroalkoxylation .Applications De Recherche Scientifique

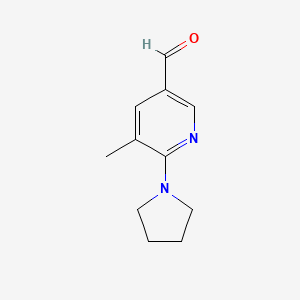

Synthesis and Structural Analysis

- Synthesis of Azol-1-yl Derivatives : Involves reactions with sodium azolides and explores the stability and hydrolysis of imidazole-3-oxide-1-oxyls. X-ray analysis confirms structures of spin-labeled imidazoles (Tretyakov, Romanenko, & Ovcharenko, 2004).

- Creation of Piperidine Derivatives : Arylation of azoles with bromopyridines and subsequent pyridine ring reduction, extended to benzo analogues (Shevchuk et al., 2012).

Antioxidant and Antimicrobial Activities

- Evaluation of New Derivatives : Synthesis and assessment of various 1H-benzo[d]imidazole derivatives for antioxidant and antimicrobial activities. Molecular docking studies to explore inhibitory activities (Bassyouni et al., 2012).

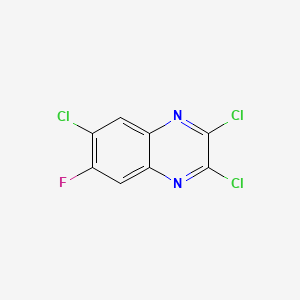

Heterocyclic Compound Synthesis

- Formation of Heterocyclic Compounds : Research involving the synthesis of oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, exploring diverse chemical reactions and structures (Adnan, Hassan, & Thamer, 2014).

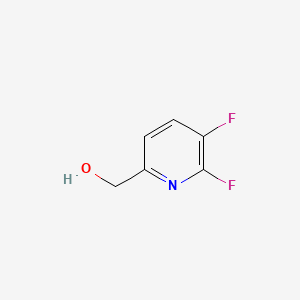

Pyrazole-Imidazole-Triazole Hybrids

- Synthesis and Antimicrobial Evaluation : Development of pyrazole-imidazole-triazole hybrids, with a focus on antimicrobial activity and molecular docking studies to ascertain binding conformations (Punia et al., 2021).

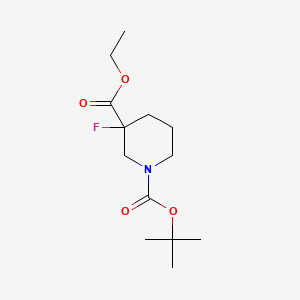

Synthesis of Polyheterocyclic Scaffolds

- Efficient Synthesis of Dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole : A metal-free approach with good substrate scope and decent yield, potentially having interesting biological properties (Mariappan et al., 2019).

Imidazolyl Derivatives of the Thiochroman Ring

- Synthesis and Oxidation Studies : Description of the synthesis of various compounds from bromothiopyranones and imidazole, exploring different chemical reactions and potential applications (Cozzi & Pillan, 1988).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-1-(oxan-4-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOAWGHMBUULGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681018 | |

| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-58-4 | |

| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)